molecular formula C17H14F3N5O2 B2617501 N-(2-ethoxyphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396782-08-3

N-(2-ethoxyphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2617501
CAS No.: 1396782-08-3
M. Wt: 377.327
InChI Key: BHLKLUYWNQGRIR-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is a heterocyclic compound featuring a tetrazole core substituted with a 4-(trifluoromethyl)phenyl group at the 2-position and an N-linked 2-ethoxyphenyl carboxamide moiety. The trifluoromethyl group enhances lipophilicity and electron-withdrawing properties, while the ethoxy substituent on the phenyl ring may influence solubility and binding interactions.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N5O2/c1-2-27-14-6-4-3-5-13(14)21-16(26)15-22-24-25(23-15)12-9-7-11(8-10-12)17(18,19)20/h3-10H,2H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLKLUYWNQGRIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with 2-ethoxyaniline and 4-(trifluoromethyl)benzaldehyde.

    Formation of Schiff Base: The initial step involves the condensation of 2-ethoxyaniline with 4-(trifluoromethyl)benzaldehyde to form a Schiff base under acidic or basic conditions.

    Cyclization to Tetrazole: The Schiff base is then subjected to cyclization using sodium azide (NaN₃) in the presence of a suitable catalyst, such as copper sulfate (CuSO₄), to form the tetrazole ring.

    Carboxamide Formation:

Industrial Production Methods

In an industrial setting, the synthesis of N-(2-ethoxyphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control enhances the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the nitro group (if present) or the tetrazole ring, resulting in the formation of amines or other reduced species.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are frequently used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are commonly employed.

Major Products

    Oxidation: Formation of 2-ethoxybenzaldehyde or 2-ethoxybenzoic acid.

    Reduction: Formation of 2-ethoxyaniline derivatives.

    Substitution: Formation of nitro, bromo, or sulfonyl derivatives of the original compound.

Scientific Research Applications

Chemistry

N-(2-ethoxyphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its tetrazole ring can mimic carboxylate groups, making it a valuable scaffold in the development of enzyme inhibitors and receptor antagonists.

Medicine

The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for the development of drugs for various diseases, including cancer and inflammatory disorders.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can form hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethyl Group : Shared with compounds in , this group enhances resistance to oxidative metabolism and improves membrane permeability.
  • Ethoxy Substitution : Present in the target compound and , this group may moderate solubility and steric effects compared to methoxy () or halogenated analogs ().

Physicochemical and Functional Properties

  • Electron-Withdrawing Effects : The trifluoromethyl group stabilizes the tetrazole ring, analogous to its role in thiophene derivatives ().
  • Steric Effects : Bulkier substituents (e.g., 4-isopropylphenyl in ) may reduce binding affinity compared to the target compound’s 4-(trifluoromethyl)phenyl group.

Biological Activity

N-(2-ethoxyphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the compound's pharmacological properties, including its anti-cancer, anti-inflammatory, and enzyme inhibition effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a tetrazole ring, which is known for its diverse biological activities. The presence of the trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

1. Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. Notably, it has been tested against:

  • Prostate Cancer (DU-145)
  • Cervical Cancer (HeLa)
  • Lung Adenocarcinoma (A549)
  • Liver Cancer (HepG2)
  • Breast Cancer (MCF-7)

Case Study Findings:
In a study comparing various tetrazole derivatives, this compound exhibited significant cytotoxicity with an IC50 value in the low micromolar range against A549 cells, indicating its potential as an anti-cancer agent .

Cell LineIC50 (µM)Reference
DU-1450.054
HeLa0.048
A5490.011
HepG20.015
MCF-70.012

2. Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit certain enzymes that are crucial in cancer progression and inflammation. For instance, it showed promising results in inhibiting acetylcholinesterase (AChE), which is often targeted in neurodegenerative diseases.

Inhibition Data:
The presence of the trifluoromethyl group was found to enhance enzyme inhibition significantly, with IC50 values reported as follows:

CompoundIC50 (nM)Target Enzyme
This compound49.5AChE
Other derivativesVariesAChE

The results suggest that the electron-withdrawing characteristics of the trifluoromethyl group improve the binding affinity to the enzyme active site .

3. Anti-inflammatory Activity

In vivo studies have indicated that this compound possesses anti-inflammatory properties. It was shown to reduce inflammation markers in animal models, making it a candidate for further development as an anti-inflammatory drug.

Research Findings:
In a study assessing various derivatives for their anti-inflammatory effects, this compound demonstrated a significant reduction in edema in carrageenan-induced paw edema models.

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